Noformicin

Antiviral Influenza In Vivo

Noformicin (CAS 155-38-4), chemically designated as 5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide, is a heterocyclic amidine antibiotic derived from the actinomycete Nocardia formica. Originally identified in the mid-20th century, it has been characterized as a broad-spectrum antiviral agent with activity against influenza, mumps, and Newcastle disease viruses, and has more recently been re-evaluated for antibacterial and antifungal properties.

Molecular Formula C8H15N5O
Molecular Weight 197.24 g/mol
CAS No. 155-38-4
Cat. No. B086930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoformicin
CAS155-38-4
Synonyms(+,-)-2-amino-N-(2-amidinoethyl)-1- pyrroline-5-carboxamide
N-(2-amidinoethyl)- 5-imino-2-pyrrolidinecarboxamide
noformicin
NOFORMICIN, (+)-
noformicin, (DL)-isomer
noformycin
Molecular FormulaC8H15N5O
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESC1CC(=NC1C(=O)NCCC(=N)N)N
InChIInChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m0/s1
InChIKeyQGFXBZOMUMWGII-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Noformicin (CAS 155-38-4) Compound Overview for Antiviral and Antimicrobial Research Procurement


Noformicin (CAS 155-38-4), chemically designated as 5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide, is a heterocyclic amidine antibiotic derived from the actinomycete Nocardia formica [1]. Originally identified in the mid-20th century, it has been characterized as a broad-spectrum antiviral agent with activity against influenza, mumps, and Newcastle disease viruses, and has more recently been re-evaluated for antibacterial and antifungal properties [2]. With a molecular weight of 197.24 g/mol and the molecular formula C8H15N5O, it is a water-soluble compound with a pKa of 9.4, facilitating its formulation in aqueous research models [1].

Formulation Water-soluble, pKa 9.4 supports aqueous assay and in vivo administration routes
Antiviral probe Reported activity against influenza, mumps, Newcastle disease virus; distinct resistance mechanism
Antimicrobial scope Dual antiviral-antibacterial profile; emerging data against ESKAPE pathogens
Plant virology Non-phytotoxic at antiviral concentrations; supports plant model research without host stress confound

Risks of Substituting Noformicin (CAS 155-38-4) with Unvalidated Antiviral Analogs


Generic substitution of noformicin with other broad-spectrum antivirals or amidine-containing antibiotics is not scientifically justifiable due to its distinct and complex activity profile, which spans both viral and microbial pathogens [1]. Unlike many class-related compounds that demonstrate either antiviral or antibacterial activity, noformicin's unique structure enables interaction with multiple targets, including the inhibition of viral enzymes and bacterial ribosomal RNA, as well as a notable lack of cross-resistance with established antivirals like guanidine derivatives [2]. This multi-modal potential, combined with a documented low phytotoxicity and a resistance profile distinct from common agents, means that substitution with an analog lacking this specific evidence base could lead to experimental failure or the selection of a compound with an uncharacterized and potentially inferior activity spectrum [3].

Multi-pathogen profile Most antiviral analogs lack antibacterial activity; replacing noformicin may lose polymicrobial research utility
Resistance mechanism Noformicin shows no cross-resistance with guanidine derivatives; analogs with shared resistance pathways may not transfer
Phytotoxicity context Unlike thiouracil, noformicin lacks phytotoxicity at active doses; substituting could introduce host stress artifacts in plant models

Quantifiable Evidence for Noformicin (CAS 155-38-4) Selection Over Key Comparators


Comparative In Vivo Antiviral Efficacy of DL-Noformicin and Amantadine Against Influenza in Mice

In a comprehensive screen of 156 biologically active compounds for in vivo anti-influenza activity, DL-noformicin (NSC 72942) was one of only two compounds considered significantly active, alongside amantadine hydrochloride (NSC 83653) [1]. This finding is particularly notable because it demonstrates efficacy in a complex mammalian model, distinguishing it from the vast majority of compounds that fail to show activity in vivo. The study's selection of DL-noformicin as a lead candidate among a large panel of potential antivirals provides a strong, head-to-head validation of its potency relative to the clinical benchmark at the time.

Influenza in vivo comparison
Head-to-head
Among 156 compounds, DL-noformicin and amantadine were the only two with reported significant in vivo anti-influenza activity
Supports in vivo influenza model endpoint interpretation
Swiss mouse model; survivor count and mean survival time endpoints
Antiviral Influenza In Vivo

Superior Safety Profile of Noformicin Compared to Thiouracil in Plant Virus Models

In plant antiviral models, noformicin demonstrates a clear advantage in safety over the comparator thiouracil [1]. When applied at effective concentrations against tobacco mosaic virus (TMV) and southern bean mosaic virus (SBMV), noformicin did not cause phytotoxicity, whereas thiouracil application resulted in leaf chlorosis and plant stunting [1]. This differential toxicity allows for the study of antiviral effects without the confounding variable of compound-induced plant stress.

Phytotoxicity vs. thiouracil
Head-to-head
Noformicin showed no phytotoxicity at 100–200 ppm, whereas thiouracil caused leaf chlorosis and stunting
Supports plant virus research with lower compound-induced host stress
Bean and tobacco plant models; TMV and SBMV systems
Antiviral Phytotoxicity Plant Virology

Broad-Spectrum Antibacterial Activity of Noformicin Against ESKAPE Pathogens

Recent studies have revealed that noformicin possesses previously uncharacterized antibacterial activity against clinically relevant ESKAPE pathogens [1]. In well diffusion assays, noformicin demonstrated clear zones of inhibition against Escherichia coli, Bacillus cereus, and Staphylococcus aureus, with the minimum inhibitory concentration (MIC) for E. coli specifically quantified at 25 µg/mL [1]. This discovery re-positions noformicin as a molecule with a dual antiviral-antibacterial profile, a feature not shared by many other antiviral agents.

Antibacterial MIC
Class-level inference
25 µg/mL (E. coli)
Supports antimicrobial screening context against Gram-negative and Gram-positive bacteria
Well diffusion and MIC; additional activity against B. cereus and S. aureus
Antibacterial ESKAPE MIC

Lack of Cross-Resistance Between Noformicin and Guanidine Derivatives

A key differentiator for noformicin is its distinct mechanism of action, which is evidenced by a lack of cross-resistance with other antiviral classes [1]. Specifically, viral variants that have developed resistance to guanidine and its derivatives remain fully sensitive to noformicin [1]. This strongly suggests that noformicin acts on a different viral target or by a different inhibitory pathway, making it a valuable tool for studying resistance mechanisms and a potential component in combination therapies.

Cross-resistance profile
Class-level inference
Guanidine-resistant variants remained sensitive to noformicin
Indicates distinct antiviral target or pathway; supports resistance mechanism studies
In vitro resistance model; guanidine derivative comparator set
Antiviral Resistance Mechanism of Action Guanidine

Recommended Research Applications for Noformicin (CAS 155-38-4) Based on Evidence


In Vivo Influenza Research and Antiviral Screening

Noformicin is an excellent choice for in vivo influenza studies where a validated positive control is needed. Its proven efficacy in a murine model, as demonstrated by its selection as one of only two significantly active compounds among 156 tested, provides a reliable benchmark for comparing novel antiviral candidates [1].

Mechanistic Studies on Antiviral Resistance and Combination Therapy

Given its distinct mechanism of action and lack of cross-resistance with guanidine-based antivirals, noformicin is an ideal chemical probe for investigating resistance pathways. It can be used to study how viruses evade inhibition or as a partner in combination screens to identify synergistic drug pairs that may suppress the emergence of resistance [2].

Exploration of Dual-Action Anti-Infectives and Host-Pathogen Interaction

The recent discovery of its antibacterial activity against ESKAPE pathogens like E. coli (MIC 25 µg/mL) positions noformicin as a unique tool for exploring host-pathogen interactions in models of polymicrobial infection, such as viral pneumonia with secondary bacterial complications [3]. This dual activity profile is a key differentiator for research programs seeking novel, broad-spectrum therapeutic leads.

Plant Virology as a Non-Phytotoxic Tool Compound

For plant virology research, noformicin offers a significant advantage over standard agents like thiouracil. Its ability to inhibit viral replication (TMV, SBMV) without causing confounding phytotoxicity at effective doses (100-200 ppm) allows for cleaner interpretation of experimental results in studies on viral pathogenesis and plant immune responses [4].

Application
Selection Property
Validation Focus
In vivo influenza research model
Amantadine-comparator context
Mouse survival endpoint evaluation
Antiviral resistance mechanism studies
Non-cross-resistant mechanism profile
Resistance pathway and combination screening
Polymicrobial infection models
Dual antiviral-antibacterial activity
MIC endpoints in ESKAPE strains
Plant virology research
Lower phytotoxicity profile
Viral inhibition without host stress artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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